Comprehensive Technical Guide on 6-Bromo-4-methyl-2,3-dihydro-1H-indene: Properties, Synthesis, and Applications
Comprehensive Technical Guide on 6-Bromo-4-methyl-2,3-dihydro-1H-indene: Properties, Synthesis, and Applications
Executive Summary & Strategic Rationale
In modern drug discovery, the transition from flat, two-dimensional aromatic rings to scaffolds with higher sp 3 character is a proven strategy to improve solubility, reduce off-target toxicity, and enhance metabolic stability. The 2,3-dihydro-1H-indene (indane) nucleus serves as a conformationally restricted bioisostere for flexible phenylalkyl chains.
Within this chemical space, 6-bromo-4-methyl-2,3-dihydro-1H-indene (hereafter referred to as 6-B-4-MI ) represents a highly specialized, bifunctional building block. The C4-methyl group provides a steric shield and modulates local lipophilicity, while the C6-bromine serves as an orthogonal vector for late-stage transition-metal-catalyzed functionalization. This whitepaper details the physicochemical profiling, regioselective synthesis, and downstream application protocols for 6-B-4-MI, designed for researchers scaling library synthesis in medicinal chemistry.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of 6-B-4-MI is critical for predicting its behavior in both synthetic workflows (e.g., purification, volatility) and biological assays (e.g., ADME predictions). Because the bromine atom significantly increases molecular weight and polarizability, it directly impacts the partition coefficient (LogP).
Quantitative Data Summary
The following table summarizes the calculated and empirically extrapolated physical and chemical properties of 6-B-4-MI based on standard cheminformatics models .
| Property | Value / Description | Implications for Drug Design |
| Molecular Formula | C 10 H 11 Br | Standard halogenated hydrocarbon building block. |
| Molecular Weight | 211.10 g/mol | Leaves ~290 g/mol for further elaboration under Lipinski's Rule of 5. |
| Exact Mass | 210.0044 Da | Crucial for high-resolution mass spectrometry (HRMS) identification. |
| Predicted LogP | 3.9 – 4.1 | High lipophilicity; downstream coupling partners should be polar to balance the final API. |
| Boiling Point | ~245 – 255 °C (at 760 mmHg) | Low volatility at room temperature; suitable for standard handling. |
| Density | ~1.35 g/cm³ | Denser than water; will form the bottom layer in aqueous/organic extractions (if neat). |
| Topological Polar Surface Area (TPSA) | 0.00 Ų | Purely hydrophobic; lacks hydrogen bond donors/acceptors. |
Synthetic Methodologies & Mechanistic Insights
A critical challenge in synthesizing 6-B-4-MI is regioselectivity . Direct electrophilic aromatic bromination (e.g., Br 2 , FeBr 3 ) of 4-methylindane yields a complex mixture of 6-bromo and 7-bromo isomers. This occurs because the C4-methyl group and the fused C3a/C7a cyclopentyl ring exert competing ortho/para directing effects.
To ensure absolute structural integrity and avoid tedious chromatographic separation of regioisomers, a Sandmeyer reaction starting from 4-methyl-2,3-dihydro-1H-inden-6-amine is the field-proven, self-validating approach .
Regioselective Synthesis Workflow
Fig 1: Comparison of direct bromination vs. the highly regioselective Sandmeyer synthetic route.
Protocol 1: Regioselective Synthesis via Sandmeyer Reaction
Causality Note: Temperature control during diazotization is critical. Exceeding 5 °C leads to the degradation of the diazonium salt into a phenol byproduct, drastically reducing yield.
Step-by-Step Methodology:
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Diazotization: Suspend 4-methyl-2,3-dihydro-1H-inden-6-amine (1.0 equiv, 10 mmol) in 48% aqueous HBr (5.0 mL) and water (5.0 mL). Cool the mixture to 0–5 °C using an ice-salt bath.
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Nitrite Addition: Dissolve NaNO 2 (1.1 equiv, 11 mmol) in minimal water (2 mL). Add this solution dropwise to the amine suspension over 15 minutes, strictly maintaining the internal temperature below 5 °C.
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In-Process Control (IPC): Stir for 30 minutes. Test the reaction mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.
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Halogenation: In a separate flask, prepare a solution of CuBr (1.2 equiv, 12 mmol) in 48% HBr (3 mL) and heat to 70 °C.
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Coupling: Add the cold diazonium salt solution dropwise to the hot CuBr solution. Observation: Immediate evolution of N 2 gas will occur.
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Workup: Once gas evolution ceases (approx. 1 hour), cool the mixture to room temperature. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 1M NaOH (to remove phenolic byproducts), followed by brine.
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Purification: Dry over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via flash column chromatography (100% hexanes) to yield pure 6-B-4-MI.
Analytical & Characterization Standards
To validate the success of the synthesis, specific spectroscopic markers must be met.
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1 H NMR (400 MHz, CDCl 3 ): The aromatic region is the definitive proof of regiochemistry. The protons at C5 and C7 are separated by the C6-bromine, making them meta to each other. You must observe two distinct doublets in the aromatic region with a meta-coupling constant ( J≈1.5−2.0 Hz). A singlet at ~2.2 ppm integrates to 3H, confirming the C4-methyl group.
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GC-MS (EI): The mass spectrum will display a classic 1:1 isotopic doublet at m/z 210 (M + for 79 Br) and m/z 212 (M + for 81 Br), confirming the mono-brominated intact indane core.
Applications in Medicinal Chemistry: Late-Stage Functionalization
The primary utility of 6-B-4-MI is as an electrophilic partner in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse libraries of indane-containing drug candidates .
Catalytic Cycle of Suzuki-Miyaura Coupling
Fig 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle utilizing 6-B-4-MI.
Protocol 2: General Suzuki-Miyaura Coupling with 6-B-4-MI
Causality Note: The C4-methyl group induces mild steric hindrance at the adjacent C5 position, but the C6-bromine is relatively unhindered. Standard Pd(dppf)Cl 2 is highly effective here as its large bite angle facilitates the reductive elimination step, preventing catalyst stalling.
Step-by-Step Methodology:
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Reaction Setup: To an oven-dried Schlenk flask, add 6-B-4-MI (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), K 2 CO 3 (2.0 equiv, 2.0 mmol), and Pd(dppf)Cl 2 (0.05 equiv, 5 mol%).
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Solvent Addition: Add a degassed mixture of 1,4-dioxane and H 2 O (4:1 ratio, 10 mL). Note: Degassing via sparging with N 2 for 15 minutes is critical to prevent the oxidative homocoupling of the boronic acid.
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Heating: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours under a positive pressure of N 2 .
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In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). Look for the complete disappearance of the non-polar 6-B-4-MI spot.
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Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 15 mL). Filter the combined organics through a pad of Celite to remove palladium black.
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Isolation: Concentrate and purify via silica gel chromatography to isolate the functionalized indane derivative.
References
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Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (Nature Portfolio) URL: [Link]
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Title: The Sandmeyer Reaction Source: Comprehensive Organic Name Reactions and Reagents (Wiley) URL: [Link]
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Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Suzuki-Miyaura Coupling) Source: Chemical Reviews (ACS Publications) URL: [Link]
